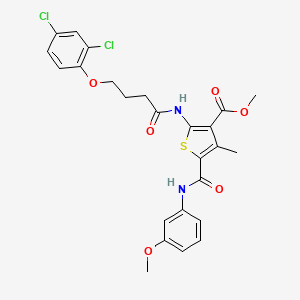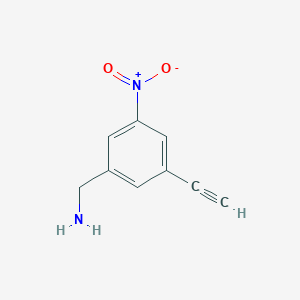![molecular formula C12H17F2NO2 B12073814 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline is an organic compound characterized by the presence of a difluoromethyl group and an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of organic molecules, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of aniline derivatives. This can be achieved through radical processes or metal-catalyzed reactions. For instance, the difluoromethylation of heterocycles via a radical process has been extensively studied .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound’s fluorinated structure can enhance the binding affinity and selectivity of biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline involves its interaction with specific molecular targets. The presence of the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. This can lead to the modulation of enzyme activity or receptor binding, ultimately affecting cellular pathways and physiological responses.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline
- 3-(Chloromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline
- 3-(Bromomethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline
Comparison: Compared to its analogs, 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s metabolic stability and biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C12H17F2NO2 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-(2-propan-2-yloxyethoxy)aniline |
InChI |
InChI=1S/C12H17F2NO2/c1-8(2)16-5-6-17-11-4-3-9(15)7-10(11)12(13)14/h3-4,7-8,12H,5-6,15H2,1-2H3 |
InChI Key |
CDTOQADAYZVFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOC1=C(C=C(C=C1)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one](/img/structure/B12073739.png)
![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)







![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)


